molecular formula C17H13F3N4O B2799303 6-(1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide CAS No. 321533-73-7

6-(1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide

Cat. No.: B2799303
CAS No.: 321533-73-7
M. Wt: 346.313
InChI Key: YSFZCTFZOPWOIF-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide typically involves the reaction of nicotinic acid derivatives with pyrazole and trifluoromethylbenzylamine. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) can promote the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

6-(1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

IUPAC Name

6-pyrazol-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c18-17(19,20)14-4-1-3-12(9-14)10-22-16(25)13-5-6-15(21-11-13)24-8-2-7-23-24/h1-9,11H,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFZCTFZOPWOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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